Praliciguat

描述

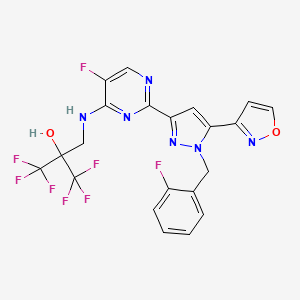

Structure

3D Structure

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSJNTQNMDWAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101232 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628730-49-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praliciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praliciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Praliciguat (IW-1973): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praliciguat (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). Developed by Ironwood Pharmaceuticals and subsequently by Cyclerion Therapeutics, this compound represents a therapeutic approach for diseases associated with deficient nitric oxide (NO) signaling. By enhancing the NO-sGC-cGMP pathway, this compound has demonstrated potential in preclinical models of cardiovascular and metabolic diseases, including hypertension, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.

Introduction: The NO-sGC-cGMP Signaling Pathway and Therapeutic Intervention

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental and ubiquitous signaling cascade that plays a critical role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular and metabolic diseases. This deficiency leads to impaired sGC activity and subsequently reduced cGMP levels, contributing to the pathophysiology of conditions such as hypertension, heart failure, and diabetic kidney disease.

sGC stimulators, such as this compound, are a class of therapeutic agents that directly stimulate sGC, independent of but synergistic with NO.[2] This mechanism of action offers a promising strategy to restore cGMP signaling in disease states where NO production is compromised.

Discovery and Rationale for this compound (IW-1973)

This compound (IW-1973) was discovered and developed by Ironwood Pharmaceuticals as part of their program to identify novel sGC stimulators.[3] The rationale for its development was to create an orally available, once-daily therapy that could address the underlying pathophysiology of diseases driven by impaired NO-sGC-cGMP signaling.[4] Preclinical studies were designed to assess its potential to improve vascular and metabolic function and reduce inflammation and fibrosis.[4][5]

Mechanism of Action

This compound is a direct stimulator of the sGC enzyme. Its mechanism involves binding to a specific site on the sGC heterodimer, which sensitizes the enzyme to endogenous NO and also directly stimulates cGMP production.[2] This dual action leads to a significant amplification of the cGMP signal, resulting in the activation of downstream effectors such as protein kinase G (PKG). The increased cGMP levels mediate a range of beneficial physiological effects, including smooth muscle relaxation, reduced inflammation, and anti-fibrotic activity.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Praliciguat: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praliciguat (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). By enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound has demonstrated a range of therapeutic effects in preclinical models, including vasodilation, and anti-inflammatory and anti-fibrotic activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NO-sGC-cGMP pathway.

Introduction to this compound and the NO-sGC-cGMP Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vascular tone, inflammation, and fibrosis. Endogenous NO, produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The second messenger, cGMP, subsequently activates downstream effectors like protein kinase G (PKG), leading to a variety of cellular responses.

In several pathological conditions, including cardiovascular and metabolic diseases, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability or sGC dysfunction. sGC stimulators, such as this compound, are a class of drugs designed to directly activate sGC, both in the presence and absence of NO, thereby restoring cGMP signaling. This compound has been investigated for its therapeutic potential in conditions like diabetic nephropathy, heart failure with preserved ejection fraction (HFpEF), and peripheral artery disease.

Mechanism of Action

This compound is an allosteric modulator of sGC. It binds to a site on the sGC enzyme distinct from the NO-binding site, sensitizing the enzyme to endogenous NO and also directly stimulating its activity. This dual mechanism of action leads to a significant increase in intracellular cGMP levels, thereby amplifying the downstream signaling cascade.

Unveiling the Anti-Inflammatory Potential of Praliciguat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praliciguat (IW-1973) is an orally administered, once-daily soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is crucial in various physiological processes, including the regulation of vascular tone, fibrosis, and inflammation.[3] Emerging preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties across a spectrum of disease models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Role of the NO-sGC-cGMP Pathway in Inflammation

The NO-sGC-cGMP signaling cascade is a pivotal pathway in maintaining cellular homeostasis. Endogenous NO, produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of sGC. This allosteric activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a multitude of physiological responses.

In the context of inflammation, this pathway is known to exert protective effects. Dysregulation of NO signaling and reduced cGMP levels are implicated in the pathophysiology of numerous inflammatory conditions. This compound acts by sensitizing sGC to endogenous NO, thereby amplifying the production of cGMP and restoring the pathway's anti-inflammatory functions.[1][2]

Mechanism of Action: How this compound Modulates the Inflammatory Response

This compound's anti-inflammatory effects are primarily mediated through the potentiation of the NO-sGC-cGMP pathway. The elevated intracellular cGMP levels trigger a cascade of events that collectively suppress inflammatory processes. While the complete downstream signaling network is still under investigation, several key mechanisms have been identified:

-

Downregulation of Pro-inflammatory Gene Expression: this compound has been shown to attenuate the expression of key pro-inflammatory genes, including chemokines (e.g., Ccl2), cytokines (e.g., Tnfα), and adhesion molecules (e.g., Icam1).[1] This suggests an interference with inflammatory signaling pathways at the transcriptional level.

-

Inhibition of Inflammatory Signaling Pathways: Evidence suggests that the anti-inflammatory actions of sGC stimulators may involve the modulation of critical inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[4] The NF-κB pathway is a central regulator of the expression of numerous genes involved in inflammation.

-

Regulation of Downstream Effectors: this compound's activation of the cGMP-PKG axis leads to the phosphorylation of downstream targets that can influence inflammatory responses. For instance, studies have pointed towards the involvement of AMPK and SMAD7 in mediating the anti-inflammatory and anti-fibrotic effects of this compound in liver models.[5]

Below is a diagram illustrating the proposed mechanism of action of this compound in mitigating inflammation.

Preclinical Evidence of Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound have been demonstrated in several preclinical models of disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Inflammatory Gene Expression in a Dahl Salt-Sensitive Rat Model of Hypertension

| Gene | Treatment Group | Mean Arterial Pressure (mmHg) | Relative Gene Expression (Fold Change vs. Control) | Reference |

| Ccl2 | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [6] |

| Tnfα | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [6] |

| Nfκb | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [1] |

| Icam1 | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [1] |

Note: Specific quantitative fold-change values were not consistently reported in the abstracts. The arrows indicate a decrease in the parameter.

Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Diet-Induced Obesity (DIO)

| Tissue | Inflammatory Marker | Treatment Group | Gene Expression (vs. DIO Control) | Reference |

| Liver | Tnfα | This compound (6 mg/kg/day) | Lower | [1][7] |

| Skeletal Muscle | Ccl2 | This compound (6 mg/kg/day) | Lower | [1] |

| Adipose Tissue | Icam1 | This compound (6 mg/kg/day) | Lower | [1] |

| Plasma | IL-6 | This compound (6 mg/kg/day) | Trended lower | [1] |

Table 3: Effect of this compound in a ZSF1 Rat Model of Diabetic Nephropathy

| Parameter | Treatment Group | Effect | Reference |

| Renal Gene Expression (Inflammation, Fibrosis, Oxidative Stress) | This compound | Lowered | [8] |

| Proinflammatory Cytokine Expression (in vitro, TNF-α challenged RPTCs) | This compound | Inhibited | [8][9] |

| Monocyte Chemoattractant Protein-1 (MCP-1) Secretion (in vitro, TNF-α challenged RPTCs) | This compound | Inhibited | [8][9] |

RPTCs: Renal Proximal Tubular Cells

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these studies is critical for the interpretation and replication of the findings. The following sections outline the key experimental protocols.

In Vivo Animal Models

A general workflow for assessing the anti-inflammatory properties of this compound in vivo is depicted below.

4.1.1. Dahl Salt-Sensitive (DSS) Rat Model

-

Animals: Male Dahl salt-sensitive rats.

-

Induction of Hypertension: Rats are fed a high-salt diet (typically 8% NaCl) for a specified period (e.g., 4 weeks) to induce hypertension and end-organ damage.

-

Treatment: this compound is administered orally, often mixed in the chow, at various doses (e.g., 1, 3, and 10 mg/kg/day).

-

Assessments: Blood pressure is monitored continuously via telemetry. At the end of the study, tissues such as the kidney and heart are collected for gene expression analysis (qPCR) of inflammatory markers (Ccl2, Tnfα, Nfκb, Icam1) and histological evaluation. Blood samples are collected for analysis of circulating inflammatory cytokines.[6]

4.1.2. Diet-Induced Obesity (DIO) Mouse Model

-

Animals: Male C57BL/6N mice.

-

Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and a pro-inflammatory state.

-

Treatment: this compound is administered orally, typically mixed in the high-fat diet, at a specified dose (e.g., 6 mg/kg/day).

-

Assessments: Body weight, food intake, and metabolic parameters are monitored. At the end of the treatment period, tissues including the liver, skeletal muscle, and adipose tissue are harvested for gene expression analysis of inflammatory markers. Plasma is collected to measure circulating levels of cytokines like IL-6 via ELISA.[1]

4.1.3. ZSF1 Rat Model of Diabetic Nephropathy

-

Animals: Obese ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy.

-

Treatment: this compound is administered orally once daily.

-

Assessments: Key indicators of diabetic nephropathy, such as proteinuria, are monitored throughout the study. At termination, kidneys are collected for gene expression analysis of pathways involved in inflammation, fibrosis, and oxidative stress.[8]

In Vitro Assays

4.2.1. Human Renal Proximal Tubular Cells (RPTCs)

-

Cell Culture: Primary human RPTCs are cultured under standard conditions.

-

Inflammatory Challenge: To mimic an inflammatory state, cells are challenged with tumor necrosis factor-alpha (TNF-α).

-

Treatment: this compound is added to the cell culture medium at various concentrations.

-

Assessments:

Biomarker Analysis Techniques

-

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the mRNA expression levels of specific inflammatory genes in tissue homogenates or cell lysates. Total RNA is first extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using fluorescent dyes, and the expression levels are typically normalized to a housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation studies, it is commonly used to measure the concentration of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) in plasma, serum, or cell culture supernatants.

Conclusion and Future Directions

The preclinical data accumulated to date provide a strong rationale for the anti-inflammatory potential of this compound. By stimulating the NO-sGC-cGMP pathway, this compound effectively downregulates the expression of key pro-inflammatory mediators in various disease models, including those relevant to cardiovascular and renal diseases.

For drug development professionals, these findings highlight the therapeutic potential of this compound in a range of inflammatory and fibrotic conditions. Further research is warranted to fully elucidate the downstream signaling pathways involved in this compound's anti-inflammatory effects and to translate these promising preclinical findings into clinical efficacy. Future studies should focus on:

-

Identifying additional downstream targets of the cGMP-PKG pathway that contribute to the suppression of inflammation.

-

Investigating the effects of this compound in other chronic inflammatory disease models.

-

Conducting well-designed clinical trials to evaluate the anti-inflammatory effects of this compound in patient populations with diseases characterized by underlying inflammation.

The continued investigation of this compound's anti-inflammatory properties holds significant promise for the development of a novel therapeutic strategy for a variety of debilitating diseases.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat | Semantic Scholar [semanticscholar.org]

- 4. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]

- 7. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Praliciguat's Anti-Fibrotic Effects in In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praliciguat, a soluble guanylate cyclase (sGC) stimulator, has demonstrated significant anti-fibrotic potential in various in vitro models of tissue fibrosis. By activating the sGC-cGMP signaling pathway, this compound effectively counteracts the pro-fibrotic effects of key mediators like Transforming Growth Factor-beta (TGF-β). This technical guide provides a comprehensive overview of the in vitro evidence for this compound's anti-fibrotic activity, detailing the experimental methodologies, summarizing the key quantitative findings, and illustrating the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for fibrotic diseases.

Core Mechanism of Action: The NO-sGC-cGMP Pathway

This compound's primary mechanism of action involves the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In fibrotic conditions, endothelial dysfunction often leads to reduced NO bioavailability, impairing the sGC-cGMP pathway and promoting a pro-fibrotic environment. This compound directly activates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a cascade of downstream signaling events that ultimately inhibit key processes in the fibrotic cascade, including myofibroblast activation and excessive extracellular matrix (ECM) deposition.[1][2]

In Vitro Studies on Hepatic Fibrosis

Experimental Model: Hepatic Stellate Cells

In vitro studies have primarily utilized isolated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Both rat and human HSCs have been employed.[1] TGF-β is a key pro-fibrotic cytokine used to induce a fibrotic phenotype in these cells, characterized by their transformation into alpha-smooth muscle actin (α-SMA)-expressing myofibroblasts.[1]

Experimental Protocol: TGF-β Induced Fibroblast-to-Myofibroblast Transition (FMT)

A standard protocol for inducing and evaluating the reversal of fibrosis in vitro is the Fibroblast-to-Myofibroblast Transition (FMT) assay.

Detailed Methodologies:

-

Cell Culture: Primary hepatic stellate cells are cultured in appropriate media. For experiments, cells are seeded in multi-well plates.

-

Induction of Fibrosis: Cells are treated with TGF-β to stimulate their transformation into myofibroblasts.

-

This compound Treatment: this compound is added to the culture media at various concentrations, concurrently with or after TGF-β stimulation.

-

Analysis of Fibrotic Markers: After an incubation period (typically 24-72 hours), the expression of fibrotic markers is assessed using techniques such as:

-

Western Blotting: To quantify the protein levels of α-SMA and collagen.

-

Immunofluorescence: To visualize the expression and localization of α-SMA.

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA levels of genes encoding fibrotic proteins.

-

Quantitative Data Summary

While specific quantitative data from dose-response studies are limited in publicly available literature, existing studies demonstrate a clear anti-fibrotic effect.

| Cell Type | Pro-fibrotic Stimulus | Fibrotic Marker | This compound Effect | Reference |

| Isolated Rat Hepatic Stellate Cells | TGF-β | α-SMA Protein | Completely prevented the TGF-β-induced increase. | [1] |

| Human Microtissues | Not specified | Fibrotic and Inflammatory Biomarkers | Anti-fibrotic and anti-inflammatory effects were recapitulated. | [1] |

In Vitro Studies on Renal Fibrosis

Experimental Model: Human Renal Proximal Tubular Cells

Studies on renal fibrosis have utilized cultured human primary renal proximal tubular epithelial cells (RPTCs). TGF-β is also the primary pro-fibrotic stimulus in these models, inducing apoptosis and a mesenchymal-like phenotype.

Experimental Protocol: TGF-β Induced Epithelial-to-Mesenchymal Transition (EMT)

The underlying experimental workflow for studying renal fibrosis in vitro is similar to that of hepatic fibrosis, focusing on the inhibition of TGF-β-induced pathological changes.

Detailed Methodologies:

-

Cell Culture: Human RPTCs are maintained in appropriate culture conditions.

-

Induction of Fibrotic Phenotype: Cells are stimulated with TGF-β to induce apoptosis and a transition to a mesenchymal-like phenotype.

-

This compound Treatment: this compound is administered to the cell cultures.

-

Analysis of Pro-Fibrotic Readouts: The effects of this compound are quantified by assessing:

-

Apoptosis: Using methods like TUNEL staining or caspase activity assays.

-

Mesenchymal Marker Expression: Analyzing changes in the expression of markers indicative of a mesenchymal phenotype.

-

SMAD3 Phosphorylation: Quantifying the levels of phosphorylated SMAD3 via Western blotting to assess the inhibition of the canonical TGF-β signaling pathway.

-

Quantitative Data Summary

| Cell Type | Pro-fibrotic Stimulus | Pro-fibrotic Effect | This compound Effect | Reference |

| Human Renal Proximal Tubular Cells | TGF-β | Apoptosis | Attenuated | |

| Human Renal Proximal Tubular Cells | TGF-β | Change to a mesenchyme-like cellular phenotype | Attenuated | |

| Human Renal Proximal Tubular Cells | TGF-β | Phosphorylation of SMAD3 | Attenuated |

Downstream Signaling: Modulation of AMPK and SMAD7

In-depth mechanistic studies in hepatic stellate cells have revealed that this compound's anti-fibrotic effects are mediated, at least in part, through the modulation of AMP-activated protein kinase (AMPK) and SMAD7.[1] this compound treatment leads to increased levels of SMAD7, an inhibitory SMAD that antagonizes TGF-β signaling by interfering with the phosphorylation of SMAD2 and SMAD3.[1] This effect is potentially linked to the activation of AMPK.[1]

Conclusion and Future Directions

The collective in vitro evidence strongly supports the anti-fibrotic properties of this compound. By stimulating the sGC-cGMP pathway, this compound effectively counteracts TGF-β-induced pro-fibrotic signaling in key cell types involved in hepatic and renal fibrosis. Future in vitro studies should focus on generating comprehensive dose-response data for a wider range of fibrotic markers and exploring the efficacy of this compound in more complex, three-dimensional co-culture models that better mimic the in vivo microenvironment. Such studies will be crucial for the continued development of this compound as a promising therapeutic for a range of fibrotic diseases.

References

An In-depth Technical Guide on the Molecular Target and Binding Affinity of Praliciguat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praliciguat, also known as IW-1973, is a clinical-stage, orally administered small molecule designed to address diseases associated with deficient nitric oxide (NO) signaling.[1] This deficiency is implicated in the pathophysiology of a range of cardiovascular and metabolic diseases, including heart failure, diabetic nephropathy, and hypertension.[1][2][3][4] this compound acts by modulating a critical enzyme in the NO signaling pathway, offering a therapeutic strategy to restore downstream physiological processes like vasodilation, and to mitigate inflammation and fibrosis.[2][5][6][7][8] This guide provides a detailed overview of its molecular target, binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Molecular Target: Soluble Guanylate Cyclase (sGC)

The primary molecular target of this compound is soluble guanylate cyclase (sGC) .[6][7][9] sGC is a key enzyme in the NO signaling pathway.[3] It is a heterodimeric protein, typically composed of an alpha (α) and a beta (β) subunit, which contains a heme prosthetic group that serves as the receptor for NO.[10][11]

Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme iron of sGC, inducing a conformational change that activates the enzyme.[10][11] Activated sGC catalyzes the conversion of guanosine-5'-triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[10] This increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases (e.g., PKG), which in turn phosphorylate various downstream targets to mediate physiological responses including smooth muscle relaxation (vasodilation), and anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[2][5]

Mechanism of Action: sGC Stimulation

This compound is classified as an sGC stimulator .[1][2][6] This classification distinguishes it from sGC activators. The key difference lies in their interaction with the heme component of sGC:

-

sGC Stimulators (e.g., this compound, Riociguat, Vericiguat): These molecules bind to the reduced, NO-receptive form of sGC (containing ferrous heme).[10][12] They work synergistically with NO, sensitizing the enzyme to endogenous levels of NO and thereby amplifying the production of cGMP.[3][12][13] They can also stimulate the enzyme to a lesser degree in the absence of NO.[13] This mechanism preserves the natural, spatially controlled signaling of the endogenous NO pathway.[13]

-

sGC Activators (e.g., Cinaciguat): These molecules target the oxidized (ferric, Fe³⁺) or heme-free forms of sGC, which are unresponsive to NO.[10][11][12] These forms of sGC are more prevalent under conditions of oxidative stress, a common feature in many cardiovascular diseases.[10][12]

This compound's action as a stimulator makes it particularly effective in conditions where NO bioavailability is reduced but not entirely absent, enhancing the signaling of the remaining NO.[3]

Binding Affinity and Potency

Quantitative data from preclinical studies demonstrate this compound's potent activity as an sGC stimulator. The potency is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that provokes a response halfway between the baseline and maximum response.

| Parameter | Value | Cell/Assay Type | Condition | Reference |

| EC₅₀ | 197 nM | HEK-293 Cells | Whole-cell assay measuring cGMP production | [14] |

| EC₅₀ | 34.7 nM | Subcutaneous Resistance Arteries | Relaxation of pre-contracted arteries | [14] |

These values indicate that this compound stimulates sGC and induces physiological effects at nanomolar concentrations, highlighting its high potency. In preclinical studies, oral doses of 1-10 mg/kg were shown to significantly lower blood pressure in rat models.[7][14]

Experimental Protocols

The characterization of this compound's activity involves several key experimental methodologies, primarily focused on measuring sGC activity through the quantification of cGMP.

Purified Enzyme Activity Assay

This in vitro assay directly measures the effect of the compound on purified sGC enzyme.

Objective: To determine the direct stimulatory effect of this compound on sGC and its synergy with NO.

Methodology:

-

Enzyme Preparation: Recombinant human sGC is purified from host cells (e.g., Sf9 insect cells).

-

Reaction Mixture: A reaction buffer is prepared containing the purified sGC, the substrate GTP, a phosphodiesterase (PDE) inhibitor (like IBMX) to prevent cGMP degradation, and MgCl₂.

-

Compound Addition: this compound is added at various concentrations. For synergy experiments, an NO donor (e.g., DEA-NONOate) is also included.[13]

-

Incubation: The reaction is initiated by adding GTP and incubated at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution.

-

cGMP Quantification: The amount of cGMP produced is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[15][16]

Whole-Cell cGMP Assay

This assay measures the ability of this compound to stimulate cGMP production in a cellular context.

Objective: To assess the cell permeability of this compound and its efficacy in stimulating endogenously expressed sGC.

Methodology:

-

Cell Culture: A suitable cell line that endogenously expresses sGC, such as Human Embryonic Kidney (HEK-293) cells or rat aortic smooth muscle cells (A7r5), is cultured in multi-well plates.[7][13][17]

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing a PDE inhibitor.

-

Stimulation: this compound is added to the wells at a range of concentrations and incubated for a specific time.

-

Cell Lysis: The reaction is stopped by lysing the cells to release intracellular cGMP.

-

Quantification: The cGMP concentration in the cell lysate is determined using an EIA kit and normalized to the total protein content in each well.[17]

Functional Assays (Ex Vivo)

These assays use isolated tissues to measure a physiological response to the drug.

Objective: To determine the functional consequence of sGC stimulation, such as vasodilation.

Methodology:

-

Tissue Preparation: Arteries (e.g., subcutaneous resistance arteries) are isolated from animals and mounted in an organ bath or myograph system.[14]

-

Pre-contraction: The arteries are pre-contracted with an agent like phenylephrine to induce a stable tone.

-

Drug Addition: this compound is added cumulatively to the bath to generate a concentration-response curve.

-

Measurement: The relaxation of the arterial ring is measured as a percentage of the pre-contraction tone.

-

Data Analysis: An EC₅₀ value for relaxation is calculated from the concentration-response curve.

Conclusion

This compound is a potent, orally available sGC stimulator that targets the heme-containing, NO-sensitive form of soluble guanylate cyclase. By amplifying the endogenous NO-sGC-cGMP signaling pathway, it exerts beneficial hemodynamic, anti-inflammatory, and anti-fibrotic effects.[6][7][13] Its mechanism has been thoroughly characterized using a combination of purified enzyme, whole-cell, and functional ex vivo assays, which collectively confirm its high potency in the nanomolar range. While clinical trials have explored its use in conditions like heart failure with preserved ejection fraction (HFpEF) and diabetic kidney disease with mixed results, the robust preclinical data and well-defined mechanism of action underscore the therapeutic potential of sGC stimulation for diseases characterized by impaired NO signaling.[3][4][18][19]

References

- 1. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]

- 3. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacological Characterization of IW-1973, a Novel Soluble Guanylate Cyclase Stimulator with Extensive Tissue Distribution, Antihypertensive, Anti-Inflammatory, and Antifibrotic Effects in Preclinical Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The soluble guanylate cyclase stimulator IW‐1973 prevents inflammation and fibrosis in experimental non‐alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. The soluble guanylate cyclase stimulator IW-1973 prevents inflammation and fibrosis in experimental non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]

Methodological & Application

Praliciguat: Application Notes and Protocols for In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of praliciguat, a soluble guanylate cyclase (sGC) stimulator, in various in vivo rodent models. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.

Mechanism of Action

This compound is an orally active stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions of endothelial dysfunction or reduced NO bioavailability, this compound directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a range of physiological effects, including vasodilation, and anti-inflammatory, and anti-fibrotic actions.

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various rodent models.

Table 1: Effects of this compound in Dahl Salt-Sensitive Rats (Cardiorenal Failure Model)

| Parameter | Control (High-Salt Diet) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |

| Mean Arterial Pressure (mmHg) | Increased | Minimal Effect | Reduced | Significantly Reduced |

| Proteinuria | Increased | Attenuated | Attenuated | Significantly Attenuated |

| Inflammation Markers | Increased | - | Attenuated | Attenuated |

| Fibrosis Markers | Increased | - | Attenuated | Attenuated |

Data synthesized from studies on Dahl salt-sensitive rats fed a high-salt diet.

Table 2: Effects of this compound in ZSF1 Rats (Diabetic Nephropathy Model)

| Parameter | Obese Control | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |

| Proteinuria | High | Attenuated | Attenuated | Attenuated |

| Fasting Glucose | High | Reduced | Reduced | Reduced |

| Cholesterol | High | Reduced | Reduced | Reduced |

| Blood Pressure | Unchanged | No Effect | No Effect | No Effect |

Data from studies on obese ZSF1 rats, a model of diabetic nephropathy.[1][2]

Table 3: Effects of this compound in Diet-Induced Obesity (DIO) Mice

| Parameter | HFD Control | This compound (6 mg/kg/day in HFD) |

| Fasting Insulin | Increased | Lower |

| HOMA-IR | Increased | Lower |

| Plasma Triglycerides | Increased | Lower |

| Energy Expenditure | Normal | Higher |

Data from studies on male C57BL/6N mice fed a high-fat diet (HFD).[3][4]

Experimental Protocols

General Experimental Workflow

Caption: General Experimental Workflow.

Protocol 1: this compound Administration in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the metabolic effects of this compound in a mouse model of diet-induced obesity.

Materials:

-

Male C57BL/6N mice (6 weeks old)

-

Low-fat diet (LFD; e.g., 10% kcal from fat)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

This compound

-

Vehicle for formulating this compound in diet or for oral gavage

-

Metabolic cages

-

Glucometer and test strips

-

Standard laboratory equipment

Procedure:

-

Induction of Obesity:

-

This compound Treatment:

-

At 14 weeks of age, randomize the HFD-fed mice into two groups: HFD control and HFD with this compound.[3][4]

-

Dietary Admixture: Formulate this compound into the HFD to achieve a target dose (e.g., 6 mg/kg/day).[3][4]

-

Oral Gavage (Alternative): Alternatively, administer this compound daily via oral gavage at the desired dose.

-

Treat the animals for a specified period, for example, 28 days.[3][4]

-

-

In-Life Monitoring:

-

Monitor body weight and food intake regularly (e.g., twice weekly).

-

Perform indirect calorimetry using metabolic cages to assess energy expenditure at specified time points (e.g., days 9, 20, 32, and 33).[4]

-

-

Terminal Procedures:

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an oral lipid tolerance test (LTT).

-

Collect terminal blood samples for biomarker analysis (e.g., fasting insulin, C-peptide, triglycerides).[4]

-

Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, Western blotting).

-

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess glucose tolerance in mice treated with this compound.

Materials:

-

Fasted mice (typically 4-6 hours)

-

Glucose solution (e.g., 20% glucose in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Timer

Procedure:

-

Fasting: Fast mice for 4-6 hours with free access to water.

-

Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein.

-

Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.

Protocol 3: Blood Pressure Measurement in Rats (Tail-Cuff Method)

Objective: To measure systolic blood pressure in conscious rats.

Materials:

-

Tail-cuff plethysmography system

-

Rat restrainers

-

Warming platform

Procedure:

-

Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.

-

Warming: Gently warm the rat's tail to increase blood flow, which is necessary for detecting the pulse.

-

Cuff Placement: Place the tail cuff and pulse sensor on the base of the rat's tail.

-

Measurement: The system will automatically inflate and then slowly deflate the cuff. The systolic blood pressure is recorded as the pressure at which the pulse reappears.

-

Replicate Measurements: Obtain multiple readings for each animal and average them to get a reliable measurement.

Protocol 4: Western Blot Analysis of pAKT and pERK

Objective: To determine the effect of this compound on the activation of key signaling proteins.

Materials:

-

Tissue lysates (e.g., from liver or adipose tissue)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT) to normalize the data.

-

Densitometry: Quantify the band intensities using densitometry software.

References

In Vitro Assay Development for Efficacy Testing of Praliciguat, a Soluble Guanylate Cyclase Stimulator

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praliciguat (IW-1973) is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC stimulators enhance the enzyme's sensitivity to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[3][4] This elevation in cGMP plays a crucial role in various physiological processes, including vasodilation, and has anti-inflammatory and anti-fibrotic effects.[2][5][6] Consequently, this compound is under investigation for its therapeutic potential in cardiovascular and metabolic diseases.[2][7]

This document provides detailed protocols for in vitro assays to assess the efficacy of this compound. The described methods focus on quantifying the direct activation of the sGC pathway through the measurement of its product, cGMP, and the phosphorylation of the downstream effector, Vasodilator-Stimulated Phosphoprotein (VASP).

Signaling Pathway of this compound

This compound acts on the reduced (ferrous) heme-containing form of sGC, amplifying the signal from nitric oxide (NO). This leads to a conformational change in sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, including VASP at Serine 239, ultimately leading to vasodilation and other physiological effects.

Experimental Protocols

This section details the protocols for two key in vitro assays to determine the efficacy of this compound: a cGMP accumulation assay and a VASP phosphorylation assay.

cGMP Accumulation Assay

This assay quantifies the intracellular accumulation of cGMP in response to this compound stimulation. Both ELISA and Homogeneous Time-Resolved Fluorescence (HTRF) are common and robust methods for this purpose.

Experimental Workflow: cGMP Assay

a) Cell Culture and Seeding:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable choice as they endogenously express sGC.[1] Other cell lines, such as Chinese Hamster Ovary (CHO) cells recombinantly expressing sGC, can also be used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.

b) this compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

-

Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 100 µM.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known sGC stimulator like BAY 41-2272 or an NO donor like SNAP).

c) Cell Lysis:

-

After incubation, aspirate the medium.

-

Lyse the cells by adding the lysis buffer provided in the cGMP assay kit (typically containing a mild detergent and PDE inhibitors).

-

Incubate on ice for 10-20 minutes with gentle shaking.

d) cGMP Detection (ELISA Protocol Example):

This protocol is based on a competitive immunoassay format.

-

Standard Preparation: Prepare a standard curve using the cGMP standards provided in the kit, following the manufacturer's instructions.

-

Sample Loading: Add cell lysates and standards to the wells of the antibody-coated microplate.

-

Competitive Binding: Add the HRP-linked cGMP conjugate to each well. The sample cGMP and HRP-linked cGMP will compete for binding to the immobilized anti-cGMP antibody.

-

Incubation: Incubate the plate for 2-3 hours at room temperature on a shaker.

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.

e) Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known cGMP concentrations.

-

Calculate the cGMP concentration in each sample from the standard curve.

-

Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Expected this compound Efficacy Data (cGMP Assay)

| Parameter | Value | Cell Line | Reference |

| EC50 | 197 nM | HEK-293 | [1] |

| EC50 (Vasodilation) | 34.7 nM | Subcutaneous resistance arteries | [1] |

VASP Phosphorylation Assay

This assay measures the phosphorylation of VASP at Serine 239, a downstream event of PKG activation, as a marker of sGC pathway engagement. Western blotting is a standard method for this analysis.

Experimental Workflow: VASP Phosphorylation Assay

a) Cell Culture and Treatment:

-

Follow the same cell culture and this compound treatment protocol as described for the cGMP assay.

b) Cell Lysis:

-

After treatment, place the plate on ice and aspirate the medium.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of VASP.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c) Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

d) SDS-PAGE and Western Blot:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e) Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.

f) Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated VASP signal to the total VASP signal for each sample.

Expected this compound Efficacy Data (VASP Phosphorylation)

| This compound Conc. | Fold Increase in p-VASP/Total VASP (Relative to Vehicle) |

| 0 µM (Vehicle) | 1.0 |

| 0.01 µM | ~1.5 - 2.0 |

| 0.1 µM | ~3.0 - 4.0 |

| 1 µM | ~5.0 - 7.0 |

| 10 µM | ~8.0 - 10.0 |

Note: The above data is representative and should be determined empirically for each experimental system.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison of different this compound concentrations and controls. Dose-response curves should be generated to visualize the concentration-dependent effect of this compound and to calculate key efficacy parameters like EC50. A significant, dose-dependent increase in both cGMP levels and VASP phosphorylation provides strong in vitro evidence for the efficacy of this compound as an sGC stimulator.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for evaluating the efficacy of this compound. By quantifying the direct downstream effects of sGC stimulation, researchers can accurately characterize the potency and mechanism of action of this and other sGC modulators, facilitating their development as potential therapeutics for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The discovery and characterization of novel soluble guanylate cyclase stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Praliciguat Administration in Diet-Induced Obesity Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of praliciguat, a soluble guanylate cyclase (sGC) stimulator, in diet-induced obesity (DIO) mouse models. The information is compiled from preclinical studies investigating the metabolic effects of this compound.

Summary of this compound's Metabolic Effects

This compound has demonstrated beneficial effects on several metabolic parameters in DIO mice.[1][2][3] Treatment with this compound has been shown to improve insulin sensitivity, lower plasma triglycerides, and increase energy utilization without affecting body weight or food intake.[2][4] The underlying mechanism involves the stimulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound to DIO mice.

Table 1: Effects of this compound on Fasting Plasma Biomarkers and Insulin Resistance

| Parameter | Lean Control | DIO Control | This compound-Treated DIO | Percent Change (this compound vs. DIO Control) |

| Insulin | - | - | Lower | -28% to -53%[4][5][6] |

| C-Peptide | - | - | Lower | -20%[4][6] |

| HOMA-IR | Lower (-69%) | - | Lower | -26% to -53%[2][4][5][6] |

| Triglycerides | - | - | Lower | -16% to -30%[4][5][6] |

Data presented as percentage change relative to the DIO control group. HOMA-IR for the lean group is relative to the DIO control.

Table 2: Effects of this compound on Energy Expenditure and Lipid Tolerance

| Parameter | Measurement Days | This compound-Treated DIO vs. DIO Control (Percent Change) |

| Energy Expenditure (AUC) | Day 8/9 | +9% to +13%[4][6] |

| Day 20/21 | +7% to +9%[4][6] | |

| Day 32/33 | +5%[4][6] | |

| Oral Lipid Tolerance Test (Triglyceride AUC) | Day 35/38 | -34% to -63%[2][4] |

AUC: Area Under the Curve

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in DIO mouse models.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Diet-Induced Obesity (DIO) Mouse Model

-

Housing: Mice should be housed under thermoneutral conditions (29-30°C) to mitigate the confounding effects of brown adipose tissue activation.[2]

-

Diet:

This compound Administration

-

Treatment Groups:

-

DIO Control: Continue on HFD.

-

This compound-Treated DIO: Switched to HFD containing this compound.

-

-

Dosage: The HFD is formulated with this compound to achieve a Cmax similar to a daily oral administration of 6 mg/kg.[1][4]

Indirect Calorimetry

-

Purpose: To measure energy expenditure.

-

Schedule: Performed on multiple days throughout the treatment period (e.g., days 8, 9, 20, 21, 32, and 33).[1][3][4]

-

Methodology:

-

Acclimate individual mice to the calorimetry chambers.

-

Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.

-

Calculate energy expenditure using the Weir equation.

-

Analyze the data as the area under the curve (AUC) for the 24-hour period.

-

Oral Lipid Tolerance Test (LTT)

-

Purpose: To assess the clearance of lipids from the circulation.

-

Schedule: Performed at the end of the study (e.g., day 35 or 38).[1][4]

-

Methodology:

-

Fast mice for a specified period (e.g., 3 hours).[5]

-

Collect a baseline blood sample (t=0).

-

Administer an oral gavage of a lipid source (e.g., olive oil).

-

Collect blood samples at subsequent time points (e.g., 1.5 and 3 hours post-gavage).[2]

-

Measure plasma triglyceride levels at each time point.

-

Calculate the triglyceride area under the curve (AUC) to assess lipid tolerance.[2]

-

Biomarker Analysis

-

Sample Collection: At the end of the study, collect terminal blood and organs after an overnight fast.[4]

-

Blood Analysis:

-

Separate plasma for the measurement of:

-

Insulin

-

C-peptide

-

Triglycerides

-

Glucose

-

-

Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using fasting glucose and insulin levels.

-

-

Tissue Analysis:

-

Harvest liver and epididymal white adipose tissue (eWAT).[2]

-

Analyze liver for triglyceride content.

-

Perform gene expression analysis on liver and eWAT for markers related to inflammation, lipid metabolism, and insulin signaling (e.g., TNF-α, Lpl, Pnpla3, Pik3ca, Akt1).[2][3]

-

Conduct Western blotting to assess protein expression and phosphorylation states (e.g., pAKT-Thr308).[2]

-

References

- 1. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]

- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of the ZSF1 Rat Model in Praliciguat Diabetic Nephropathy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The ZSF1 (Zucker fatty/spontaneously hypertensive) rat is a well-established model of type 2 diabetic nephropathy, exhibiting key features of the human disease, including obesity, hypertension, insulin resistance, hyperglycemia, and progressive proteinuria leading to glomerulosclerosis and tubulointerstitial fibrosis.[1][2][3][4] Praliciguat (IW-1973) is a clinical-stage oral soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][5] This pathway is often impaired in diabetic nephropathy, and its stimulation is a promising therapeutic strategy to mitigate renal inflammation, fibrosis, and overall kidney damage.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing the ZSF1 rat model to study the efficacy of this compound in ameliorating diabetic nephropathy.

The ZSF1 Rat Model of Diabetic Nephropathy

The ZSF1 obese rat is a cross between a female Zucker Diabetic Fatty (ZDF/fa) rat and a male Spontaneously Hypertensive Heart Failure (SHHF/fa-cp) rat.[7] The resulting obese phenotype (fa/fa-cp) develops a metabolic syndrome by 8 weeks of age, with proteinuria becoming evident by 12 weeks, and significant renal disease by 24 weeks of age.[2] This model is highly valued for its translational relevance to human type 2 diabetic nephropathy.[8]

This compound: A Soluble Guanylate Cyclase Stimulator

This compound works by directly stimulating sGC, an enzyme that, when activated by nitric oxide, converts guanosine triphosphate (GTP) to cGMP.[9] In conditions of endothelial dysfunction and reduced NO bioavailability, such as diabetic nephropathy, sGC stimulators like this compound can amplify the NO-sGC-cGMP signaling cascade.[6] This leads to downstream effects including vasodilation, and anti-inflammatory and anti-fibrotic actions in the kidney.[10][11]

This compound Signaling Pathway

Caption: this compound stimulates sGC, enhancing cGMP production and promoting renoprotective effects.

Experimental Design and Protocols

This section outlines a typical study design to evaluate the efficacy of this compound in the ZSF1 rat model of diabetic nephropathy.

Experimental Workflow

Caption: Workflow for a preclinical study of this compound in ZSF1 rats.

Detailed Protocols

1. Animal Model:

-

Species: Male obese ZSF1 rats (ZSF1-LeprfaLeprcp/Crl) and lean ZSF1 control rats.[7]

-

Age at Study Start: Typically 16 weeks of age, when diabetic nephropathy is established.[7]

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Treatment Groups:

-

Lean ZSF1 + Vehicle

-

Obese ZSF1 + Vehicle

-

Obese ZSF1 + this compound (e.g., 3 mg/kg/day, oral gavage)

-

Obese ZSF1 + Enalapril (e.g., 10 mg/kg/day, in drinking water)

-

Obese ZSF1 + this compound and Enalapril combination therapy

3. Drug Administration:

-

This compound: Administered daily via oral gavage. The vehicle can be a solution of 0.5% methylcellulose in water.

-

Enalapril: Can be administered in the drinking water.

-

Duration: Typically 8 to 12 weeks.[12]

4. In-life Measurements:

-

Urine Collection and Analysis:

-

Place rats in metabolic cages for 16-24 hour urine collection at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.[12]

-

Measure urine volume.

-

Centrifuge urine samples and store the supernatant at -80°C.

-

Analyze for urinary protein and creatinine to determine the urinary protein-to-creatinine ratio (UPCR), a key indicator of kidney damage.

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure using a non-invasive tail-cuff method.

-

Acclimate the rats to the procedure for several days before recording measurements.

-

Take measurements at baseline and at the end of the study.

-

-

Body Weight: Monitor and record body weight weekly.

5. Terminal Procedures:

-

At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for analysis of plasma biomarkers (e.g., glucose, cholesterol, creatinine).

-

Euthanize the animals and harvest the kidneys.

-

Weigh the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for gene expression analysis.

6. Endpoint Analyses:

-

Renal Histopathology:

-

Embed fixed kidney tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.

-

-

Gene Expression Analysis:

-

Extract total RNA from the frozen kidney tissue.

-

Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Mcp-1), fibrosis (e.g., Tgf-β, Col1a1), and kidney injury (e.g., Kim-1).

-

Quantitative Data Summary

The following tables summarize representative data on the effects of this compound in the ZSF1 rat model of diabetic nephropathy.

Table 1: Effect of this compound on Urinary Protein-to-Creatinine Ratio (UPCR)

| Treatment Group | Baseline UPCR (mg/g) | Final UPCR (mg/g) | % Change from Vehicle |

| Obese ZSF1 + Vehicle | ~1500 | ~4500 | - |

| Obese ZSF1 + this compound | ~1500 | ~2500 | ~ -44% |

| Obese ZSF1 + Enalapril | ~1500 | ~2000 | ~ -55% |

| Obese ZSF1 + this compound + Enalapril | ~1500 | ~1000 | ~ -78% |

Data are illustrative and based on findings from preclinical studies.[1]

Table 2: Effect of this compound on Renal Gene Expression

| Gene | Pathway | Fold Change vs. Obese Vehicle |

| Tnf-α | Inflammation | ↓ |

| Mcp-1 | Inflammation | ↓ |

| Tgf-β | Fibrosis | ↓ |

| Col1a1 | Fibrosis | ↓ |

| Kim-1 | Kidney Injury | ↓ |

This compound treatment has been shown to lower the renal expression of genes involved in inflammation, fibrosis, and kidney injury in obese ZSF1 rats.[1]

Conclusion

The ZSF1 rat model provides a robust platform for evaluating novel therapeutics for diabetic nephropathy. The sGC stimulator, this compound, has demonstrated significant renoprotective effects in this model, primarily by attenuating proteinuria and reducing the expression of genes associated with inflammation and fibrosis.[1] The protocols and data presented here offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound and other sGC modulators in the context of diabetic kidney disease.

References

- 1. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]

- 4. High resolution molecular and histological analysis of renal disease progression in ZSF1 fa/faCP rats, a model of type 2 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of this compound, a clinical‐stage soluble guanylate cyclase stimulator in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: Cell-Based Assays to Measure Praliciguat-Induced cGMP Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praliciguat (IW-1973) is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inflammation, and fibrosis.[2] In disease states associated with endothelial dysfunction or reduced NO bioavailability, the activity of sGC is impaired. This compound directly stimulates sGC, independent of and synergistically with NO, to increase cGMP production, offering a promising therapeutic strategy for conditions such as heart failure and diabetic nephropathy.[3][4]

This application note provides detailed protocols for quantifying this compound-induced cGMP production in cell-based assays, a crucial step in the preclinical evaluation and mechanism of action studies for this class of compounds. The primary method detailed is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for measuring cGMP levels. Additionally, a protocol for a downstream functional assay measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is provided as an indicator of cGMP-dependent protein kinase (PKG) activity.

This compound Signaling Pathway

This compound stimulates the sGC enzyme, leading to an increase in intracellular cGMP. This, in turn, activates PKG, which phosphorylates downstream targets such as VASP at Ser239. This signaling cascade mediates the vasodilatory and anti-inflammatory effects of this compound.

References

- 1. Pharmacological Characterization of IW-1973, a Novel Soluble Guanylate Cyclase Stimulator with Extensive Tissue Distribution, Antihypertensive, Anti-Inflammatory, and Antifibrotic Effects in Preclinical Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uaclinical.com [uaclinical.com]

- 4. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Praliciguat in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of praliciguat, a soluble guanylate cyclase (sGC) stimulator. This document details experimental protocols and summarizes key quantitative data from studies in various animal models of disease, including diabetic nephropathy, diet-induced obesity, and cardiorenal failure.

Mechanism of Action

This compound is an allosteric modulator of sGC that enhances the enzyme's sensitivity to nitric oxide (NO).[1] This action amplifies the NO-sGC-cGMP signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels play a crucial role in regulating physiological processes such as blood flow, inflammation, and fibrosis.[1][2]

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4"]; sGC_inactive [label="Soluble Guanylate Cyclase (sGC)\n(Inactive)", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC_active [label="sGC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#F1F3F4"]; Physiological_Effects [label="Physiological Effects\n(Vasodilation, Anti-inflammatory, Anti-fibrotic)", shape=note, fillcolor="#F1F3F4"];

// Edges NO -> sGC_inactive [label="Binds to"]; this compound -> sGC_inactive [label="Sensitizes"]; sGC_inactive -> sGC_active [label="Activation"]; GTP -> cGMP [label="Conversion", dir=forward]; sGC_active -> GTP [style=dashed, arrowhead=open]; cGMP -> PKG [label="Activates"]; PKG -> Physiological_Effects [label="Leads to"]; }

Caption: this compound's mechanism of action in the NO-sGC-cGMP pathway.

Dosage and Administration in Preclinical Models

This compound has been evaluated in several key preclinical models, primarily administered orally. The following tables summarize the dosages and administration details from these studies.

Table 1: this compound Dosage and Administration in Rodent Models